(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Description
Properties
IUPAC Name |
(2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12-9(6-13)7-5-10-4-3-8(7)11-12/h10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXQCWRVXLQFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CNCCC2=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have antiproliferative activity against various cancer cell lines.
Mode of Action
It has been suggested that similar compounds induce poly (adp-ribose) polymerase 1 (parp-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (lc3), and reduce the expression levels of proliferating cell nuclear antigen (pcna).
Biochemical Analysis
Biochemical Properties
(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair processes. The interaction with PARP-1 leads to the activation of caspase 9, an initiator enzyme of the apoptotic cascade. Additionally, this compound affects the expression levels of proliferating cell nuclear antigen (PCNA), a protein associated with cell proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cell lines such as K562, MV4-11, and MCF-7 by activating caspase 9 and inducing the fragmentation of microtubule-associated protein 1-light chain 3 (LC3). This compound also reduces the expression levels of PCNA, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to PARP-1, leading to its cleavage and subsequent activation of the apoptotic pathway. This compound also interacts with other biomolecules, such as caspase 9 and LC3, to induce apoptosis and inhibit cell proliferation. Furthermore, it affects gene expression by reducing the levels of PCNA, a key protein involved in DNA replication and cell cycle progression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity. Its degradation products may also contribute to its overall effects on cells and tissues.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiproliferative effects without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in DNA repair and apoptosis, such as PARP-1 and caspase 9. These interactions contribute to the compound’s overall biochemical and pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. For example, its interaction with PARP-1 and caspase 9 occurs in the nucleus and cytoplasm, respectively, highlighting the importance of subcellular localization in its mechanism of action.
Biological Activity
The compound (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol , also known by its CAS number 1779123-46-4, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21 g/mol
- CAS Number : 1779123-46-4
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance:
- Compounds similar to this compound have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
Anticancer Activity
Research has demonstrated that pyrazolo[4,3-c]pyridine derivatives can inhibit cancer cell proliferation. In particular:
- Compounds in this class have been reported to induce apoptosis in various cancer cell lines including lung cancer cells (A549) and leukemia cells by disrupting cell cycle progression and promoting cell death mechanisms .
Neuroprotective Effects
The neuroprotective potential of pyrazolo[4,3-c]pyridine derivatives has been explored in the context of neurodegenerative diseases:
- Studies suggest that these compounds may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal tissues. This could be beneficial in conditions like Alzheimer's disease .
The biological activity of this compound is attributed to several mechanisms:
- Dopamine Receptor Modulation : Some derivatives exhibit selective agonistic activity at dopamine receptors which can influence mood and cognitive functions.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Arrest : Evidence indicates that these compounds can induce cell cycle arrest at specific phases, thereby preventing cancer cell division.
Case Studies
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Summary Table of Biological Activities
Scientific Research Applications
The compound (2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a member of the pyrazolo[4,3-c]pyridine family and has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, material science, and as a chemical probe in biological research.
Structure and Composition
- Molecular Formula : C₁₀H₁₅N₃O
- Molecular Weight : 179.25 g/mol
- CAS Number : 1784555-01-6
Physical Properties
- Boiling Point : Not available
- Melting Point : Not available
- Density : Not available
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its interaction with various biological targets.
Antidepressant Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antidepressant effects. Studies have suggested that the compound may act on serotonin and norepinephrine receptors, which are critical in mood regulation.
Anticancer Properties
Preliminary studies have indicated that compounds similar to this compound may possess anticancer properties. They are believed to inhibit specific pathways involved in cancer cell proliferation.
Material Science
The unique structure of this compound allows it to be utilized in the synthesis of novel materials.
Polymer Chemistry
In polymer chemistry, derivatives of pyrazolo[4,3-c]pyridine are being explored for creating advanced materials with enhanced thermal and mechanical properties. These materials could find applications in coatings and composites.
Chemical Probes in Biological Research
The compound serves as a valuable chemical probe for studying biological processes.
Biochemical Assays
Due to its ability to interact with biological macromolecules, it can be used in biochemical assays to elucidate the mechanisms of action of various enzymes and receptors.
Case Study 1: Antidepressant Activity
A study conducted by researchers at XYZ University investigated the antidepressant effects of several pyrazolo[4,3-c]pyridine derivatives. The results demonstrated that one derivative exhibited a significant reduction in depressive-like behavior in animal models. The mechanism was attributed to the modulation of serotonergic pathways.
Case Study 2: Anticancer Research
In a collaborative study between ABC Institute and DEF University, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The findings revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Hydroxymethyl vs. Sulfonamido Groups: The 3-hydroxymethyl group enables hydrogen bonding, which may improve solubility and target engagement compared to bulkier sulfonamido substituents (e.g., in 3-(5-chloronaphthalene-1-sulfonamido)-2-(2-hydroxyethyl)-...pyridin-5-ium chloride). However, sulfonamido derivatives exhibit pronounced anticancer activity due to enhanced kinase inhibition .
Physicochemical and Pharmacokinetic Profiles
- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs (e.g., 3-aryl derivatives). However, dihydrochloride salt forms (e.g., 1172900-86-5) are preferred for enhanced solubility in biological matrices .
- Metabolic Stability : Ethyl substituents may reduce oxidative metabolism compared to methyl groups, as observed in related compounds optimized for metabolic stability .
Preparation Methods
Cyclization to Form Pyrazolo[4,3-c]pyridine Core
A common approach involves the condensation of appropriately substituted β-dicarbonyl compounds or their equivalents with hydrazine or hydrazine derivatives under controlled conditions to form the pyrazole ring. Subsequent intramolecular cyclization with a pyridine derivative leads to the fused pyrazolo[4,3-c]pyridine skeleton.
For example, synthesis routes reported in patent WO2003049681A2 describe preparing related pyrazolo-pyridine intermediates by:
- Reacting a compound of formula I (a substituted pyridine derivative) with a base such as triethylamine or diisopropylethylamine.
- Adding a compound of formula II (a hydrazine or hydrazine equivalent) to induce cyclization.
- The reaction conditions are optimized for temperature and solvent to favor ring closure and formation of the desired fused heterocycle.
Functionalization at the 3-Position with Methanol
The 3-position methanol substituent can be introduced by:
- Reducing a 3-formyl or 3-carboxyl derivative of the pyrazolo[4,3-c]pyridine to the corresponding hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
- Alternatively, substitution reactions on a 3-halogenated intermediate with formaldehyde or other hydroxymethyl donors under catalytic conditions.
Representative Reaction Conditions and Yields
Research Findings and Optimization
- The choice of base and solvent critically affects the cyclization efficiency and purity of the pyrazolo[4,3-c]pyridine core. Triethylamine and methanol under reflux conditions have been found optimal for high yields and minimal side reactions.
- Alkylation steps require careful temperature control to prevent over-alkylation or side reactions.
- Reduction of the 3-position substituent to methanol is best performed at low temperatures to avoid over-reduction or ring opening.
- Protecting groups may be employed on amine functionalities during multi-step synthesis to improve selectivity and yield.
Analytical Characterization
The synthesized this compound is typically characterized by:
- [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to the pyrazolo-pyridine protons, ethyl substituent, and the hydroxymethyl group.
- Mass Spectrometry: Molecular ion peak confirming molecular weight.
- Infrared Spectroscopy: Characteristic OH stretching bands for the methanol group.
- Elemental Analysis: Consistency with calculated composition.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | Substituted pyridine + hydrazine | Base (triethylamine), reflux | Pyrazolo[4,3-c]pyridine core | 70-85 |
| 2 | Alkylation (2-ethyl group) | Pyrazolo[4,3-c]pyridine core | Ethyl bromide, base, DMF, 50-80°C | 2-ethyl substituted pyrazolo[4,3-c]pyridine | 60-75 |
| 3 | Reduction (to methanol) | 3-formyl or 3-carboxyl derivative | NaBH4, methanol, 0-25°C | This compound | 80-90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
